4,7-Dimethylquinazolin-2-ol
Overview
Description
4,7-Dimethylquinazolin-2-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of two methyl groups at positions 4 and 7, along with a hydroxyl group at position 2, imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylquinazolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with acetone in the presence of a catalyst to form the quinazoline ring. The reaction conditions often require refluxing in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethylquinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form a quinazolinone derivative.
Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4,7-Dimethylquinazolin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4,7-Dimethylquinazolin-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Quinazolinone: Lacks the hydroxyl group at position 2 but shares the quinazoline core structure.
4-Methylquinazolin-2-ol: Similar structure but with only one methyl group at position 4.
7-Methylquinazolin-2-ol: Similar structure but with only one methyl group at position 7
Uniqueness: 4,7-Dimethylquinazolin-2-ol is unique due to the presence of both methyl groups at positions 4 and 7, along with the hydroxyl group at position 2. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,7-dimethyl-3H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-7(2)11-10(13)12-9(8)5-6/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKXOCJSZBMBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)NC(=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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